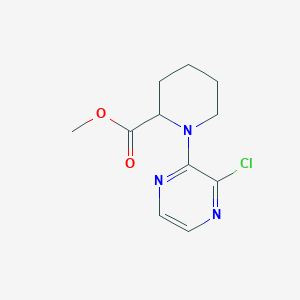
azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone
Overview
Description
Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone is a chemical compound that can be used for pharmaceutical testing . It is a type of heterocyclic amino acid derivative .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives, including this compound, involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The structures of the novel heterocyclic compounds, including this compound, were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
Catalytic Asymmetric Additions
A study by Wang et al. (2008) developed a practical approach to synthesize enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from readily available materials. This compound was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This highlights the potential of azetidine-based compounds in asymmetric synthesis, enhancing the production of chiral molecules, which is crucial in drug development and other areas of chemical research (Wang et al., 2008).
Antibacterial Activity
Vashi and Naik (2004) synthesized a series of azetidinone derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. This demonstrates the potential of azetidinone compounds in developing new antibacterial agents, which is critical given the rising antibiotic resistance (Vashi & Naik, 2004).
Bioactive Azetidinones and Thiazolidinones Synthesis
Chopde et al. (2011) synthesized a novel series of azetidinones and thiazolidinones with potential biological activities against bacterial strains. These compounds are derived from new Schiff bases, demonstrating the versatility of azetidinones in synthesizing bioactive molecules for potential therapeutic applications (Chopde et al., 2011).
Functionalized Compounds Synthesis
Dejaegher and de Kimpe (2004) explored the synthesis of functionalized 2-azetidinones as intermediates for producing highly functionalized compounds. This research highlights the utility of azetidinones in synthetic chemistry for constructing complex molecules with potential applications in various fields (Dejaegher & de Kimpe, 2004).
properties
IUPAC Name |
[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-9-13-4-2-1-3-11(13)7-15(8-13)12(17)10-5-14-6-10/h10-11,14,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTAURWURFPNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)C(=O)C3CNC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)

![5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478820.png)
![5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478821.png)
![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478822.png)
![5-Prolyloctahydrofuro[3,4-c]pyridine](/img/structure/B1478823.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-amine](/img/structure/B1478826.png)
![2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478827.png)
![5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478828.png)


